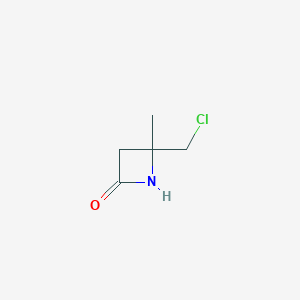

4-(Chloromethyl)-4-methylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-4-methylazetidin-2-one (CMMA) is an organic compound belonging to the class of azetidinones. It is a colorless, chiral, crystalline solid that is highly soluble in water, alcohols, and other organic solvents. CMMA is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. As a result, CMMA has become an important building block in the chemical industry.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Transformations

Conversion of Secopenicillanic Acid Derivatives : Campbell and Johnson (1975) described the transformation of 4-(methylthio)azetidin-2-ones with chloramine T, leading to the synthesis of β-lactam fused oxazolines, highlighting a method to modify azetidinone derivatives for potential synthetic utility Campbell & Johnson, 1975.

Novel Stereoselective Synthesis : Park et al. (2003) reported a stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, demonstrating the versatility of azetidinone derivatives in synthesizing biologically relevant structures Park et al., 2003.

Enantiospecific Synthesis of 4-Alkoxyazetidin-2-ones : Bachi and Gross (1983) achieved the synthesis of 4-alkoxyazetidin-2-ones through thermolysis, showcasing the application of azetidinone derivatives in enantiospecific synthesis Bachi & Gross, 1983.

Potential Applications

Corrosion Inhibition : Yadav, Sharma, and Kumar (2015) explored the use of azetidinone derivatives as corrosion inhibitors for oil-well tubular steel in acidic environments, indicating their potential in industrial applications Yadav, Sharma, & Kumar, 2015.

Pharmacological Evaluation : Mistry and Desai (2006) conducted a study on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives, for their pharmacological evaluation, highlighting the potential medicinal applications of these compounds Mistry & Desai, 2006.

Propiedades

IUPAC Name |

4-(chloromethyl)-4-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(3-6)2-4(8)7-5/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWLPTZJIVLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

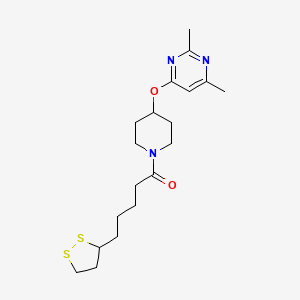

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)

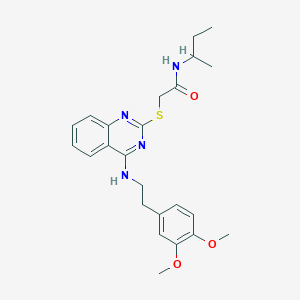

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)

![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)

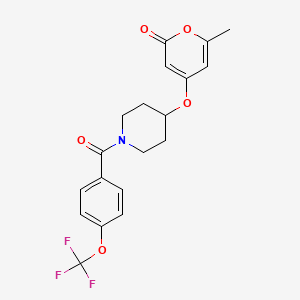

![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)

![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)

![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)

![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)